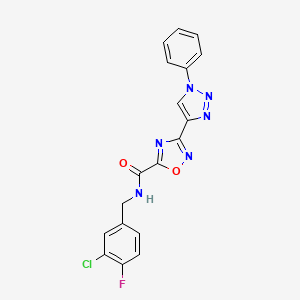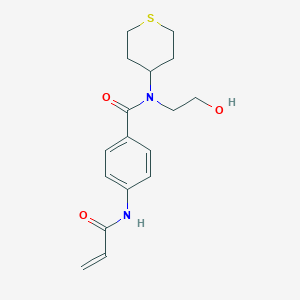
Methyl 4-(((5-(furan-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(((5-(furan-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C19H16N2O4 and its molecular weight is 336.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Renewable PET Synthesis
Methyl 4-(((5-(furan-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate is part of the broader category of chemicals that have applications in the synthesis of renewable polyethylene terephthalate (PET). Research led by Pacheco et al. (2015) highlights the use of silica molecular sieves with Lewis acid centers to catalyze reactions between ethylene and biomass-derived furans, including compounds similar to this compound, for the production of biobased terephthalic acid precursors. This process is crucial for developing sustainable materials for packaging and textiles, demonstrating an eco-friendly alternative to traditional petroleum-based PET production (Pacheco, Labinger, Sessions, & Davis, 2015).
Heterocyclic Chemistry
In the domain of heterocyclic chemistry, the compound has potential implications. For instance, Barbier (1991) explored the synthesis of heterocyclic analogues of marginalin, utilizing furan-2-aldehyde, which shares structural similarities with this compound. Such research is foundational for developing novel organic compounds with potential applications in pharmaceuticals, agrochemicals, and materials science (Barbier, 1991).
Organic Synthesis
In organic synthesis, Huan-Rui Pan et al. (2010) demonstrated the use of imidazo[1,5-a]pyridine carbenes, related in structure and reactivity to this compound, for synthesizing fully substituted furans through a facile three-component reaction. This methodology opens avenues for creating complex organic molecules with varied biological and material properties, showcasing the versatility of furan derivatives in synthetic chemistry (Huan-Rui Pan et al., 2010).
Antagonizing Leukotriene Binding
Research by Lin et al. (1988) into the synthesis of leukotriene B4 (LTB4) analogues incorporating meta-substituted pyridine and furan analogues indicates the potential of compounds similar to this compound in medical research. These compounds could help develop treatments for inflammatory diseases by modulating leukotriene activity (Lin, Morris, Wishka, & Gorman, 1988).
Propiedades
IUPAC Name |
methyl 4-[[5-(furan-2-yl)pyridin-3-yl]methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-24-19(23)15-6-4-14(5-7-15)18(22)21-11-13-9-16(12-20-10-13)17-3-2-8-25-17/h2-10,12H,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTZJIPZLYIRDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2751459.png)
![1-(4-ethoxyphenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1H-1,2,3-triazole](/img/structure/B2751460.png)
![1-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2751464.png)





![3,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylpyridine-2-carboxamide](/img/structure/B2751474.png)

![[(Quinolin-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2751478.png)
![3-{2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}-5-phenylcyclohex-2-en-1-one](/img/structure/B2751479.png)

